N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Description
N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a diamide compound featuring a 3-chloro-2-methylphenyl group and a hydroxycyclohexenylmethyl substituent. The ethanediamide backbone facilitates hydrogen bonding and metal coordination, while the chloro and hydroxyl groups influence reactivity and solubility. Below, we compare its structural and functional attributes with related compounds.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-11-12(17)6-5-7-13(11)19-15(21)14(20)18-10-16(22)8-3-2-4-9-16/h3,5-8,22H,2,4,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRKDGZAAJDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chlorinated Aromatic Amides
3-Chloro-N-phenyl-phthalimide (, Fig. 1) shares a chloro-substituted aromatic ring but differs in its phthalimide core. This compound is pivotal in synthesizing polyimide monomers, leveraging the electron-withdrawing chloro group for enhanced thermal stability .
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolyl)ethyl]ethanediamide () features a similar ethanediamide structure but substitutes the hydroxycyclohexenyl group with a methoxyphenyl and indole-piperazinyl moiety. This highlights how chloro-aromatic positioning (3-chloro vs. 5-chloro) and auxiliary groups (hydroxy vs. methoxy) dictate applications in pharmaceuticals or materials science .
Hydroxy-Substituted Amides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound’s hydroxycyclohexenyl group may similarly coordinate metals, but its steric bulk could hinder catalytic efficiency compared to smaller hydroxyalkyl substituents .
N-(2-halophenyl)-N-methyl-1-cyclohexene-1-carboxamide () shares a cyclohexene motif but lacks hydroxylation. The hydroxy group in the target compound may enhance solubility or enable hydrogen bonding, as seen in 2-(3,4-dichlorophenyl)acetamide (), where hydroxyl or chloro groups influence crystal packing via N–H⋯O interactions .
Pesticide-Related Chloroacetamides
Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide () are herbicides, exploiting chloro and alkyl groups for lipid membrane disruption. The target compound’s hydroxycyclohexenyl group likely reduces herbicidal activity, emphasizing how minor structural changes redirect applications from agriculture to pharmacology .
Comparative Data Table
Research Findings and Implications
- Reactivity : The hydroxycyclohexenyl group in the target compound may stabilize intermediates in cycloaddition reactions, akin to cyclohexene carboxamides in Heck reactions (). However, steric hindrance could limit yields compared to simpler analogs .
- Crystallography : Structural studies of dichlorophenyl acetamides () reveal conformational flexibility influenced by substituents. The target compound’s hydroxyl group likely promotes intermolecular hydrogen bonding, affecting solubility and crystallinity .
- Biological Activity : While chloroacetamides dominate agrochemistry (), the target’s diamide backbone and hydroxyl group may favor pharmacokinetic properties, similar to indole-containing ethanediamides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
